2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester

Catalog No.
S698599
CAS No.
214470-60-7
M.F
C11H14ClNO4
M. Wt
259.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid m...

CAS Number

214470-60-7

Product Name

2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester

IUPAC Name

methyl 2-amino-4-(2-chloroethoxy)-5-methoxybenzoate

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

InChI

InChI=1S/C11H14ClNO4/c1-15-9-5-7(11(14)16-2)8(13)6-10(9)17-4-3-12/h5-6H,3-4,13H2,1-2H3

InChI Key

OKYLJMNWFOOEKE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCl

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCl

2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester (CAS 214470-60-7) is a highly functionalized anthranilic acid derivative utilized as a critical building block in the synthesis of 3-cyanoquinoline and quinazoline-based tyrosine kinase inhibitors (TKIs) [1]. Featuring a pre-installed 2-chloroethoxy side chain, a 5-methoxy group, and an ortho-amino ester moiety, this compound is primed for direct cyclization into 7-(2-chloroethoxy)-6-methoxyquinoline cores. The terminal chlorine atom serves as an essential electrophilic handle for late-stage diversification via SN2 displacement with various solubilizing amines (e.g., morpholine, piperazine). In pharmaceutical procurement, it is prioritized for its ability to bypass multi-step protection-deprotection sequences typically required when functionalizing the 7-position of quinoline scaffolds, directly accelerating the scale-up of EGFR, HER2, and KDR kinase inhibitors [2].

Research Fit

Workflow Quinazolin-4-one derivative synthesis via cyclocondensation
Reactivity Programmed dual functionality: aromatic amine and chloroethoxy side chain
Research context Building block for kinase-targeted compound libraries

Substituting this specific intermediate with close analogs severely disrupts downstream synthetic efficiency and target binding. Using the 4-hydroxy precursor (2-amino-4-hydroxy-5-methoxybenzoic acid methyl ester) necessitates selective O-alkylation in the presence of the reactive 2-amino group, often leading to N-alkylation byproducts and requiring costly protecting group strategies [1]. Conversely, substituting with the 2-nitro analog (2-nitro-4-(2-chloroethoxy)-5-methoxybenzoate) introduces a mandatory reduction step into the core assembly, which risks competitive reductive dechlorination of the terminal chloroethoxy handle if standard catalytic hydrogenation is employed [2]. Furthermore, substituting with the 3-chloropropoxy homolog (the Bosutinib precursor) alters the linker length by a single methylene unit, which drastically shifts the spatial orientation of the terminal solubilizing amine in the kinase hinge region, completely ablating the specific binding profile required for the target drug [1].

Substitution Risk

1
Replacing 4-(2-chloroethoxy) with 2-fluoroethoxy may reduce target kinase inhibition in derived inhibitors
2
Eliminating the 5-methoxy substituent disrupts the quinazolin-4-one cyclocondensation pathway
3
Using the free acid instead of the methyl ester may lower reduction efficiency and increase impurity formation

Elimination of Protection-Deprotection Steps in Core Assembly

Utilizing 2-amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester allows for direct cyclization with DMF-DMA and cyanoacetic acid derivatives to form the 3-cyanoquinoline core in a streamlined sequence. Compared to starting with 2-amino-4-hydroxy-5-methoxybenzoic acid methyl ester, which requires N-protection, O-alkylation with 1-bromo-2-chloroethane, and subsequent deprotection, the pre-functionalized ester improves overall core assembly yield by approximately 25-35% and eliminates two distinct unit operations [1].

Evidence DimensionSynthetic steps and overall yield to 7-(2-chloroethoxy)quinoline core
Target Compound Data2 steps (cyclization, chlorination), ~65-75% overall yield
Comparator Or Baseline2-amino-4-hydroxy-5-methoxybenzoate (4 steps, ~40-50% overall yield)
Quantified DifferenceElimination of 2 synthetic steps and ~25% absolute yield improvement
ConditionsStandard DMF-DMA cyclization sequence in process scale-up

Procuring the pre-alkylated intermediate significantly reduces cycle times and solvent waste in the manufacturing of 3-cyanoquinoline APIs.

Nitro-to-Amine Yield
Reported
>90% (ester) vs 48% (acid)
Supports ester form for efficient reduction
Fe/HCl vs Pd/C hydrogenation; cross-study comparison

Chemospecificity Advantage Over Nitro Precursors

The 2-amino compound avoids the chemoselectivity issues inherent to its immediate precursor, 2-nitro-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester. When scaling up the reduction of the nitro group, standard palladium-catalyzed hydrogenation often results in 5-15% competitive hydrodehalogenation of the aliphatic chloride [1]. By procuring the already reduced 2-amino ester, manufacturers bypass this sensitive step, ensuring the integrity of the chloroethoxy handle for subsequent amination, thereby reducing the des-chloro impurity profile to below 0.1% [2].

Evidence DimensionDes-chloro impurity generation during processing
Target Compound Data<0.1% des-chloro impurity (pre-reduced)
Comparator Or Baseline2-nitro-4-(2-chloroethoxy)-5-methoxybenzoate (generates 5-15% des-chloro byproduct during reduction)
Quantified Difference>50-fold reduction in critical des-chloro impurities
ConditionsCatalytic hydrogenation conditions (Pd/C, H2) vs. direct procurement of the 2-amino starting material

Minimizing dehalogenation impurities is critical for maintaining the stoichiometric efficiency of the final amination step and meeting API purity specifications.

EGFR Kinase IC₅₀
Head-to-head
0.02 µM (Cl) vs >1 µM (F)
Supports chloroethoxy substitution for potent inhibition
In vitro EGFR kinase assay

Strict Linker Length Requirement for Kinase Hinge Binding

The 2-chloroethoxy chain is not interchangeable with homologous linkers for specific kinase targets. While the 3-chloropropoxy analog is utilized for Bosutinib, the 2-chloroethoxy linker is strictly required for specific EGFR/HER2 inhibitors. Altering the linker from ethoxy to propoxy shifts the terminal basic amine (once installed) out of the optimal solvent-exposed channel of the kinase domain, which can reduce target binding affinity (IC50) by 10- to 100-fold depending on the specific kinase pocket [1].

Evidence DimensionKinase inhibitory activity (IC50) dependence on linker length
Target Compound Data2-chloroethoxy precursor (yields optimal ethoxy linker for specific EGFR/HER2 targets)
Comparator Or Baseline3-chloropropoxy analog (yields propoxy linker)
Quantified Difference10- to 100-fold loss of potency if the incorrect linker length is used
ConditionsIn vitro kinase assay (EGFR/HER2) for the final assembled API

Buyers must procure the exact ethoxy-chain length to ensure the final API maintains its designed spatial geometry and pharmacological efficacy.

¹⁸F-Radiolabeling RCY
Head-to-head
45% (Cl) vs 25% (Ms) / 12% (Ts)
Chloro leaving group enables higher radiochemical yield
[¹⁸F]KF/K222, ACN, 80°C, 15 min
Chemical Stability
Data to verify
4–6× lower degradation rate vs free acid (40°C/75% RH, 6 mo)
Ester form may support procurement stability
Accelerated stability study; reported data incomplete

Synthesis of 3-Cyanoquinoline Kinase Inhibitors

The primary industrial application is the direct synthesis of 4-chloro-7-(2-chloroethoxy)-6-methoxyquinoline-3-carbonitrile, a pivotal intermediate for assembling targeted cancer therapeutics (e.g., EGFR, HER2, and KDR inhibitors). The pre-installed ethoxy linker ensures maximum yield during core cyclization [1].

Late-Stage Diversification of Solubilizing Groups

Ideal for medicinal chemistry programs requiring a common core to generate a library of kinase inhibitors. The terminal chloride allows for parallel SN2 reactions with diverse amines (piperazines, morpholines) to optimize pharmacokinetic properties without rebuilding the quinoline scaffold [1].

Quinazoline Core Assembly

Beyond quinolines, the ortho-amino ester can be condensed with formamide or formamidine derivatives to yield 7-(2-chloroethoxy)-6-methoxyquinazolin-4-ones. This serves as a highly efficient precursor route for alternative kinase inhibitor scaffolds that require the same solvent-exposed ethoxy linker [2].

Application Fit

Application
Selection Property
Validation Focus
Quinazoline TKI analog synthesis
2-Chloroethoxy substitution pattern
Target kinase inhibition vs. 2-fluoroethoxy analog
¹⁸F-PET tracer precursor synthesis
Chloro leaving group reactivity
Radiochemical yield vs. mesylate/tosylate precursors
Process-scale intermediate production
Ester form reduction efficiency
Nitro-to-amine yield vs. free acid pathway
HTS library building block sourcing
Methyl ester stability profile
Degradation rate under accelerated storage conditions

XLogP3

2.2

Wikipedia

2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester

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